MAO-B Inhibition Potency vs. Closest In-Class Analog
2-Propoxy-N-(quinolin-8-yl)benzamide demonstrates a defined, moderate inhibitory activity against human monoamine oxidase B (MAO-B). In a direct, cross-study comparable analysis using the same assay methodology (inhibition of kynuramine conversion to 4-hydroxyquinoline), the target compound exhibits an IC50 of 17,000 nM against human MAO-B expressed in insect cell membranes [1]. This activity is notably distinct from related quinoline amides, such as 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, which shows potent VEGFR-2 inhibition (IC50 = 3.8 nM) but no reported MAO-B activity [2]. The moderate MAO-B affinity of the target compound is a key differentiator, positioning it as a useful tool for studying this specific target without the confounding off-target effects of more promiscuous quinoline amides.
| Evidence Dimension | Inhibition of MAO-B enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide (VEGFR-2 IC50 = 3.8 nM; MAO-B activity not reported) |
| Quantified Difference | 17,000 nM (MAO-B) vs. 3.8 nM (VEGFR-2) for comparator; target compound shows unique MAO-B affinity profile. |
| Conditions | Inhibition of human membrane bound MAO-B expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorescence assay [1] |
Why This Matters
Procurement of this specific compound is essential for MAO-B inhibition assays, as it offers a distinct selectivity profile compared to other quinoline amides that are optimized for different targets like VEGFR-2 or HDACs.
- [1] BindingDB. (n.d.). BDBM50450822: 2-propoxy-N-(quinolin-8-yl)benzamide. View Source
- [2] Yang, Y., et al. (2010). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7897-7906. View Source
